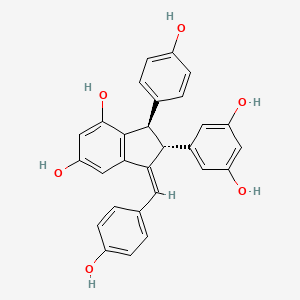

parthenocissin A

Descripción general

Descripción

Parthenocissin A (also known as Parthenocissin A-4) is a natural product isolated from the aerial parts of the plant Parthenocissus tricuspidata. It is a polyphenolic compound with a molecular weight of 468.4 g/mol, and has been studied for its potential medicinal applications. Parthenocissin A has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been found to have potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Aplicaciones Científicas De Investigación

Neuroprotection in Cerebral Ischemia

Parthenocissin A (PA) has been identified as a potent neuroprotective agent, particularly in the context of cerebral ischemia. A study by (He et al., 2010) explored its efficacy in a rat model of transient middle cerebral artery occlusion. The findings indicated that PA, acting as an antioxidant and free radical scavenger, significantly reduced brain infarction size and improved neurological outcomes. This effect is attributed to its ability to suppress lipid peroxidation, restore superoxide dismutase activity, and inhibit nitric oxide production induced by ischemia/reperfusion.

Pharmaceutical Research

Stilbene Derivatives in Parthenocissus Quinquefolia

Parthenocissin A is part of the stilbene derivative group found in Parthenocissus quinquefolia. (Tanaka et al., 1998) isolated two new resveratrol oligomers, parthenocissins A and B, in addition to three known stilbenes from the stem of Parthenocissus quinquefolia. These compounds, including parthenocissin A, have been the subject of considerable interest due to their potential pharmaceutical applications.

Overview of Research on Parthenocissus Plants

The genus Parthenocissus, which includes species yielding parthenocissin A, has been extensively studied for its chemical components and pharmaceutical effects. (Qian, 2011) provides an overview of these studies, emphasizing the need for more research in clinical applications.

Antioxidative Properties

Isolation and Purification for Antioxidative Use

(He et al., 2007) conducted a study on the isolation and purification of polyphenols, including parthenocissin A, from the roots of Parthenocissus laetevirens. They highlighted the antioxidative activities of these compounds, which surpassed even that of vitamin C in certain models.

Selective ROS Scavengers and Weak Nrf2 Activators

The nutritional components in grape wine, including parthenocissin A, exhibit selective reactive oxygen species (ROS) scavenging abilities and weak activation of Nrf2, a key transcription factor in cellular antioxidant systems. (Li et al., 2015) demonstrated these properties, suggesting potential applications in nutritional and antioxidative therapies.

Propiedades

IUPAC Name |

(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQMSWPBPAKGSE-RVMRZQENSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

parthenocissin A | |

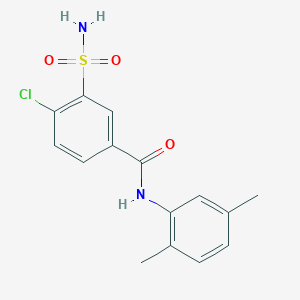

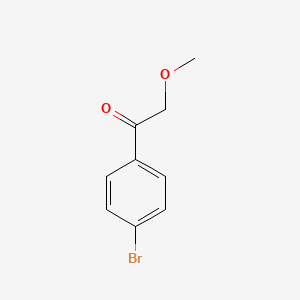

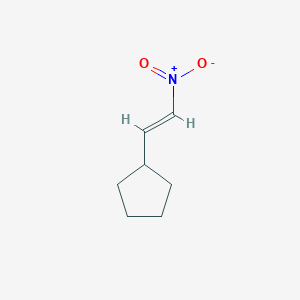

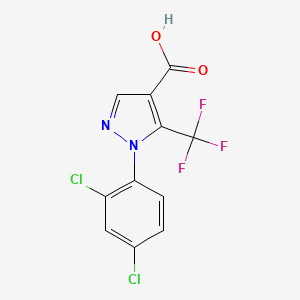

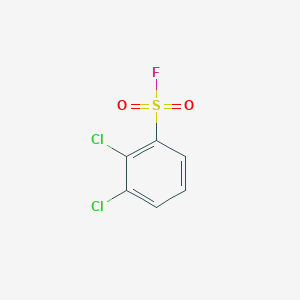

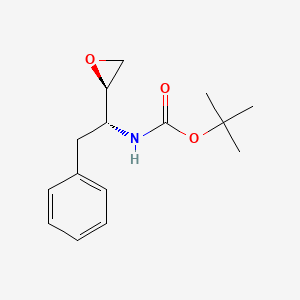

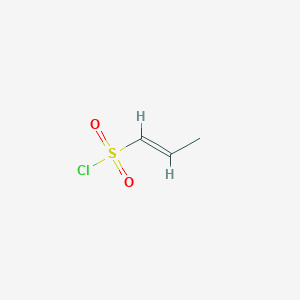

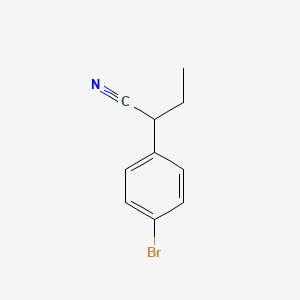

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)

![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)